molecular formula C30H45NNaO7P B13448318 Fosinopril-d5 Sodium Salt

Fosinopril-d5 Sodium Salt

Cat. No.: B13448318
M. Wt: 590.7 g/mol
InChI Key: TVTJZMHAIQQZTL-JAFRFSFDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosinopril-d5 Sodium Salt is a characterized deuterated compound specifically designed for use as an internal standard in the analytical quantification of the active pharmaceutical ingredient (API) Fosinopril . This certified reference standard is essential for ensuring data accuracy and reliability during analytical method development, method validation (AMV), and Quality Control (QC) applications in the synthesis and formulation stages of pharmaceutical development . The incorporation of five deuterium atoms provides distinct mass spectrometric properties, making it ideal for use in LC-MS/MS applications to minimize matrix effects and correct for analyte loss during sample preparation. Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor prodrug used in the management of hypertension and heart failure . Following oral administration, it is hydrolyzed in the liver to its active metabolite, fosinoprilat, which competitively inhibits ACE . This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and reduces aldosterone secretion, leading to decreased systemic vascular resistance . The deuterated salt serves as a critical tool for tracing and quantifying the parent drug and its metabolites in complex biological matrices, supporting pharmacokinetic and metabolism studies. This product is compliant with regulatory guidelines and provides traceability against pharmacopeial standards such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) . This compound is supplied for analytical purposes and is strictly labeled "For Research Use Only." It is not intended for human use, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C30H45NNaO7P

Molecular Weight

590.7 g/mol

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D;

InChI Key

TVTJZMHAIQQZTL-JAFRFSFDSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H].[Na+]

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis: Activation to Fosinoprilat-d5

Fosinopril-d5 sodium salt acts as a prodrug, requiring enzymatic hydrolysis to release its active metabolite, fosinoprilat-d5 . This reaction is catalyzed by esterases in vivo, cleaving the ester bond at the 2-methylpropionyloxy group .

Reaction Equation :

Fosinopril-d5 sodium saltesteraseFosinoprilat-d5+propionic acid-d5\text{this compound} \xrightarrow{\text{esterase}} \text{Fosinoprilat-d5} + \text{propionic acid-d5}

Key Parameters :

ParameterValue/DetailSource
CatalystsLiver/intestinal esterases
Hydrolysis rateRapid (t½: 2–4 hours in humans)
pH dependenceOptimal at physiological pH 7.4

This reaction is stereospecific, preserving the (4S)-cyclohexyl-L-proline configuration critical for ACE inhibition .

Oxidation: Stability Under Oxidative Stress

Degradation Pathways :

  • Aromatic ring oxidation :

    Phenyl-d5H2O2Deuterated quinones\text{Phenyl-d5} \xrightarrow{\text{H}_2\text{O}_2} \text{Deuterated quinones}
  • Phosphorus oxidation :

    PhosphinateOxidizersPhosphonate derivatives\text{Phosphinate} \xrightarrow{\text{Oxidizers}} \text{Phosphonate derivatives}

Stability Data :

ConditionDegradation (%)Time (hr)Source
3% H₂O₂, 40°C12%24
UV light (254 nm)8%48

pH-Dependent Degradation

The compound is stable at pH 4–7 but undergoes hydrolysis and diketopiperazine formation under alkaline conditions (pH >9) .

Degradation Kinetics :

pHDegradation ProductsHalf-Life (25°C)
2.0Fosinoprilat-d5 + propionic acid8 hours
9.0Cyclic diketopiperazine2 hours

Analytical Derivatization

For LC-MS quantification, this compound is derivatized with dansyl chloride to enhance ionization efficiency .

Derivatization Protocol :

  • Reagent: Dansyl chloride (10 mM in acetonitrile)

  • Reaction time: 30 min at 60°C

  • Detection limit: 0.1 ng/mL (LOQ)

Structural Insights Influencing Reactivity

  • Deuterium labeling : Reduces metabolic degradation rates by 15–20% compared to non-deuterated fosinopril .

  • Phosphinic acid group : Enhances stability against peptidases but increases susceptibility to alkaline hydrolysis .

Mechanism of Action

Fosinopril-d5 Sodium Salt, like its non-deuterated counterpart, is hydrolyzed to Fosinoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, the compound helps in relaxing blood vessels, thereby reducing blood pressure . The molecular targets include ACE and the pathways involved are primarily related to the renin-angiotensin-aldosterone system (RAAS) .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C30H40D5NNaO7P
  • Molecular Weight : 590.68–590.69 g/mol (summing the base compound and sodium ion contributions) .
  • CAS Number : 1217513-43-3 .
  • Applications : Therapeutic drug monitoring, metabolic studies, and pharmacokinetic profiling .

Comparison with Similar Compounds

Fosinopril Sodium (Non-Deuterated Parent Compound)

Fosinopril Sodium is the active pharmaceutical ingredient (API) used to treat hypertension and chronic heart failure. Unlike its deuterated counterpart, it lacks isotopic labeling and serves as the therapeutic agent rather than an analytical tool.

Key Differences :

Parameter Fosinopril-d5 Sodium Salt Fosinopril Sodium
Molecular Formula C30H40D5NNaO7P C30H45NNaO7P
Molecular Weight 590.69 g/mol 585.64–585.65 g/mol
Role Internal standard for LC-MS Therapeutic ACE inhibitor
Isotopic Substitution Five deuterium atoms None
Purity Requirements >98% (analytical grade) 97.5–102.0% (pharmacopeial)
CAS Number 1217513-43-3 88889-14-9

Sources:

Pharmacopeial Impurities and Related Compounds

Fosinopril Sodium has several structurally related impurities (A–F) identified in pharmacopeial standards. These include diastereomers, ester derivatives, and byproducts of synthesis.

Notable Impurities:

  • Related Compound C : (4S)-4-Cyclohexyl-1-[(RS)-(RS)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-l-proline propionate (ester), sodium salt.
  • Related Compound D : (4R)-4-Cyclohexyl-1-[(R)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-l-proline propionate (ester), sodium salt.
    Both share the molecular formula C30H45NNaO7P but differ in stereochemistry .

Acceptance Criteria for Impurities :

Impurity Limit (NMT%) Analytical Method
Individual 0.3% HPLC-UV (214 nm)
Total Impurities 2.0% Pharmacopeial guidelines

Source:

Analytical Method Comparison

Both this compound and Fosinopril Sodium are analyzed using reverse-phase HPLC with UV detection. However, the deuterated compound is distinguished via mass spectrometry due to its isotopic signature.

Chromatographic Conditions :

  • Mobile Phase : Acetonitrile, water, and phosphoric acid (2000:10:1) .
  • Detection: UV at 214 nm for non-deuterated compounds; LC-MS for deuterated analogs .
  • Retention Time: Fosinopril-d5 elutes slightly earlier than Fosinopril Sodium due to reduced hydrogen bonding .

Other Deuterated ACE Inhibitors

Fosinopril-d5 remains unique due to its phosphinate group and specific deuterium labeling .

Role in Pharmacokinetic Studies

This compound enables precise quantification of Fosinopril Sodium in plasma, with a lower limit of detection (LLOD) of 0.1 ng/mL in validated LC-MS methods. This is critical for bioequivalence studies, such as those recommended by the FDA for Fosinopril/Hydrochlorothiazide combinations .

Biological Activity

Fosinopril-d5 sodium salt is a deuterated form of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for managing hypertension and heart failure. Its biological activity is characterized by its ability to inhibit ACE, leading to a cascade of physiological effects that lower blood pressure and improve cardiovascular health. This article explores the compound's biochemical properties, mechanism of action, clinical applications, and relevant research findings.

This compound is a prodrug that undergoes hydrolysis in vivo to yield its active metabolite, fosinoprilat. This transformation is facilitated by esterases in the gastrointestinal tract and liver. The active form, fosinoprilat, is a competitive inhibitor of ACE, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor. By inhibiting this enzyme, fosinoprilat reduces angiotensin II levels, leading to vasodilation and decreased blood pressure .

Table 1: Comparison of Fosinopril and this compound

PropertyFosinopril Sodium SaltThis compound
Active FormFosinoprilatFosinoprilat
Mechanism of ActionACE InhibitionACE Inhibition
HydrolysisRapidRapid
Clinical ApplicationsHypertension, Heart FailureHypertension, Heart Failure
Isotopic LabelingNoYes

The primary action of this compound revolves around its inhibition of ACE. This inhibition leads to several physiological changes:

  • Decreased Angiotensin II Production : Lower levels of angiotensin II result in reduced vasoconstriction.
  • Vasodilation : The decrease in angiotensin II promotes relaxation of blood vessels.
  • Reduced Aldosterone Secretion : This leads to decreased sodium and water retention, further lowering blood pressure.
  • Increased Bradykinin Levels : Enhanced bradykinin may contribute to additional vasodilatory effects .

Clinical Applications

This compound is utilized in various clinical settings:

  • Hypertension Management : Clinical studies have demonstrated significant reductions in blood pressure among patients treated with this compound. For instance, a multicenter study indicated average decreases in diastolic blood pressure ranging from 12.5% to 18.2% after eight weeks of treatment .
  • Heart Failure Treatment : The compound has shown efficacy in improving cardiac output by reducing afterload on the heart .
  • Renal Disease Progression : It has been effective in slowing the progression of renal disease in diabetic patients by reducing proteinuria and preserving glomerular filtration rate (GFR) .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of fosinopril and its deuterated counterpart:

  • A study involving 220 patients with hypertension demonstrated that once-daily administration of fosinopril resulted in significant reductions in blood pressure without evidence of tolerance over 12-15 months .
  • In patients with chronic kidney disease, treatment with ACE inhibitors like fosinopril has been associated with a halving of the combined risk for doubling serum creatinine or progression to end-stage renal disease .
  • Research indicates that the deuterium substitution in fosinopril-d5 may influence pharmacokinetics, potentially leading to a prolonged half-life and altered distribution within biological systems .

Q & A

Q. What validated analytical methods are recommended for quantifying Fosinopril-d5 Sodium Salt in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 206 nm is the primary method. Key parameters include:

  • Column : 4.6-mm × 615-cm packing L1 (C18 stationary phase).
  • Mobile Phase : Gradient elution with acetonitrile/water mixtures, adjusted with phosphoric acid .
  • Sample Preparation : Sonication and mechanical shaking of powdered samples in Diluent 2 (water/acetonitrile), followed by filtration (0.45 µm PTFE/PVDF filter) .
  • Validation : System suitability requires resolution (R ≥ 1.8) between peaks, tailing factor <2.0, and ≤2% RSD for replicate injections .
ParameterSpecificationReference
Detection Wavelength206 nm
Flow Rate1.0 mL/min
Injection Volume20 µL

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • Infrared (IR) Spectroscopy : Match characteristic peaks (e.g., phosphinyl and carboxylate groups) to USP reference standards .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z 585.64 for non-deuterated form; +5 Da for d5 isotope) .
  • Chromatographic Purity : Ensure ≤0.3% impurities via HPLC with relative retention time comparisons against USP-related compounds (A–F) .

Q. What storage conditions are critical for maintaining this compound stability?

Methodological Answer:

  • Container : Store in sealed, light-resistant containers to prevent photodegradation .
  • Temperature : Controlled room temperature (20–25°C); avoid humidity to minimize hydrolysis .
  • Stability Monitoring : Perform periodic HPLC assays to detect degradation products (e.g., related compounds B and C) .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to resolve this compound from co-eluting impurities?

Methodological Answer:

  • Gradient Optimization : Adjust acetonitrile/water ratios during elution (e.g., 88%→10% acetonitrile over 20 minutes) to separate stereoisomers and related compounds .
  • Column Screening : Test alternative columns (e.g., chiral columns) to resolve diastereomers with retention time differences <0.1 minutes .
  • System Suitability Enhancements : Spike samples with USP-related compounds (e.g., Chlorothiazide) to validate resolution thresholds .

Q. What strategies ensure high isotopic purity during the synthesis of this compound?

Methodological Answer:

  • Deuterium Incorporation : Use deuterated propionic acid precursors in esterification steps to ensure >98% isotopic enrichment at specified positions .
  • Purification : Employ recrystallization in deuterated solvents (e.g., D2O) to remove non-deuterated byproducts .
  • Quality Control : Validate isotopic purity via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns .

Q. How can researchers address discrepancies in stability data under varying pH conditions?

Methodological Answer:

  • Design of Experiments (DOE) : Conduct accelerated stability studies at pH 1–9 (simulating gastrointestinal and storage conditions) with controlled temperature/humidity .
  • Statistical Analysis : Use ANOVA to identify pH-dependent degradation pathways (e.g., ester hydrolysis vs. oxidation) .
  • Reproducibility Checks : Replicate studies across independent labs using harmonized USP protocols .

Q. What methodologies quantify the isotopic effect of deuterium on Fosinopril’s pharmacokinetics?

Methodological Answer:

  • Comparative Pharmacokinetics : Administer non-deuterated Fosinopril Sodium and this compound in parallel in vivo studies. Measure plasma concentrations via LC-MS/MS to assess differences in half-life (t½) and clearance .
  • Metabolic Profiling : Use hepatocyte assays to track deuterium retention in metabolites (e.g., Fosinoprilat) .
  • Computational Modeling : Apply molecular dynamics simulations to predict deuterium’s impact on hydrogen bonding and enzyme interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.